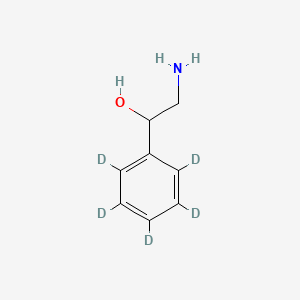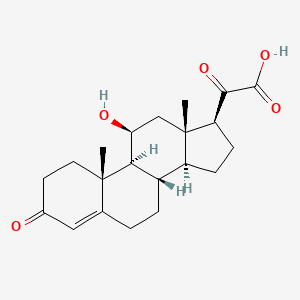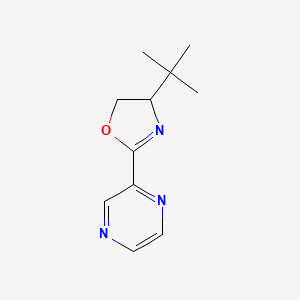
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol is a deuterated analog of phenylethanolamine, where the hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be utilized in various scientific and industrial applications.
準備方法
The synthesis of 2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol typically involves the deuteration of phenylethanolamine. One common method includes the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to achieve high yields and purity.
化学反応の分析
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
作用機序
The mechanism by which 2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol exerts its effects involves the interaction of its amino and hydroxyl groups with molecular targets. These interactions can influence various biochemical pathways, including neurotransmitter synthesis and receptor binding. The presence of deuterium can alter the compound’s metabolic stability and reactivity, providing unique insights into its behavior.
類似化合物との比較
Compared to other similar compounds, 2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol is unique due to its deuterium content. Similar compounds include:
Phenylethanolamine: The non-deuterated analog, which lacks the isotopic properties of the deuterated version.
2-Amino-1-phenylethanol: Another analog with different substitution patterns on the phenyl ring.
Deuterated analogs of other amines: Compounds like deuterated amphetamines or deuterated phenylpropanolamines, which share similar structural features but differ in their specific applications and properties.
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
142.21 g/mol |
IUPAC名 |
2-amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol |
InChI |
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/i1D,2D,3D,4D,5D |
InChIキー |
ULSIYEODSMZIPX-RALIUCGRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CN)O)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)


![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)




![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)




